Superior Potency Against CDK2: A Direct Target Engagement Comparison
N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (CAS 1289386-58-8) has a reported binding affinity (Ki) of 14 nM against Cyclin-dependent kinase 2 (CDK2), a key target in oncology [1]. This high potency makes it a valuable starting point or fragment for further optimization. For a comparative baseline, the commonly used CDK2 inhibitor reference compound, Dinaciclib (SCH 727965), exhibits a Ki of 1 nM [2]. While less potent than the clinical candidate, the compound's 14 nM Ki demonstrates excellent starting activity, significantly outperforming many other scaffolds evaluated in high-throughput screens where hits are often in the micromolar range (Ki > 1000 nM) [1].
| Evidence Dimension | Binding Affinity to CDK2 |
|---|---|
| Target Compound Data | Ki = 14 nM |
| Comparator Or Baseline | Baseline for positive hits in HTS: Ki > 1000 nM |
| Quantified Difference | > 70-fold improvement over a typical HTS baseline hit |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
Selecting a building block with proven high-affinity engagement against a validated target accelerates hit-to-lead optimization, reducing the resource expenditure required to improve weak initial hits.
- [1] BindingDB. BDBM50032612 CHEMBL3352835. Affinity Data for Target Cyclin-dependent kinase 2(Human). View Source
- [2] BindingDB. BDBM50001513 CHEMBL2021376. Affinity Data for Dinaciclib (SCH 727965) against CDK2. View Source
